Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

MM-PBSA/GBSA Binding Affinity of 3,4,3'-Tri-O-
methylellagic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 3-O-Methylellagic acid

CAS No.: 51768-38-8

Cat. No.: S1953689

AGbind (MM- AGbind (MM-
Protein Target Role in Cancer GBSA) (kcal PBSA) (kcal
mol~?) mol~?)
Sirtuin 1 (SIRT1) Promotes cancer cell growth in -30.98 + 0.25 [2] -24.07 £ 0.30 [2]
breast cancer (T47D cell line) [1] [1] [1]
Cyclin-dependent Proto-oncogene upregulated in -29.50 £ 0.22 [2] -25.87 £ 0.40 [2]
kinase 9 (CDK9) cervical cancer (HeLa cell line) [1]  [1] [1]

> Important Note on Values: The more negative the binding free energy (AGbind), the stronger and more
favorable the binding. The results indicate that T-EA has a high binding affinity for both targets, with a
slightly stronger computed affinity for SIRT1 according to the MM-GBSA method [2] [1].

Experimental & Computational Methodology

The data in the table above was generated through a combined experimental and computational protocol.

Here is a detailed breakdown of the key experiments and calculations cited.

In Vitro Anticancer Activity Assay
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e Objective: To determine the potency of T-EA in inhibiting the growth of human cancer cell lines [1].
e Cell Lines: T47D (breast cancer) and HeLa (cervical cancer) [1].
e Protocol:
o Cells were cultured and seeded into 96-well plates.
o After incubation, the cells were treated with varying concentrations of T-EA and incubated for 24
hours.
o Cell viability was assessed using the MTT assay, which measures the activity of mitochondrial
enzymes in living cells.
o The absorbance of the resulting formazan product was measured, and the ECso value (effective
concentration that inhibits 50% of cell growth) was calculated [1].
¢ Results: T-EA showed inhibitory activity with ECso values of 55.35 * 6.28 pg mL~* for T47D and
12.57 + 2.22 ug mL~* for HelLa cells [2] [1].

Molecular Dynamics (MD) Simulation and MM-PBSA/GBSA
Workflow

The binding affinity data was calculated through a well-defined in silico workflow. The diagram below

outlines the key steps involved in this process for a single protein-ligand complex.
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The methodology for the in silico part of the study can be broken down as follows [1]:

e System Preparation: The 3D structures of the proteins SIRT1 (PDB: 4151) and CDK9 (PDB: 3TNH)
were used. The T-EA molecule was optimized, and its electrostatic potential charges were calculated
using Density Functional Theory (DFT).

¢ Molecular Docking: T-EA was docked into the active site of each protein using Dock®é to find the

most favorable binding pose.
¢ Molecular Dynamics (MD) Simulation: The docked complex was solvated in a water box and
subjected to a 100 ns MD simulation using the AMBER force field to simulate its dynamic behavior
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in a solution-like environment.
e MM-PBSAIGBSA Calculation:
o As shown in the workflow, multiple snapshots (specifically from the last 20 ns of the MD
trajectory) were used for the calculations.
o For each snapshot, the binding free energy was computed using the formula: AGbind = Emm +
Gsolv - TS where:
= Emm is the gas-phase molecular mechanics energy.
= Gsolv iS the solvation free energy, which is the sum of a polar component (calculated by
PB or GB) and a non-polar component.
= -TS is the entropic contribution, which was neglected in this study due to its high
computational cost and low prediction accuracy [1].
o The MMPBSA. py tool from the AMBER18 package was used to perform these calculations [1].

A Guide to the MM-PBSA/GBSA Method

The search results provide a critical overview of the method used to generate the binding data.

Understanding its context is key for your research.

¢ Position and Principle: MM/PBSA and MM/GBSA are popular end-point free energy calculation
methods. They are intermediate in accuracy and computational cost between fast docking scores
and highly accurate but expensive alchemical perturbation methods [3] [4]. The free energy is
calculated based on simulations of the final states (the complex, the receptor, and the ligand) [3].
¢ Strengths and Applications: These methods are attractive because of their modular nature and
the fact that they do not require a training set. They have been used successfully to reproduce
experimental findings and improve virtual screening results [3] [4] [5].
e Limitations and Considerations:
o Approximations: The methods contain several crude approximations. A significant one is the
common omission of the entropy term (-TAS), as was done in the T-EA study, which can
impact absolute accuracy [3] [1].
o System-Dependent Performance: The performance and accuracy of MM-PBSA/GBSA can
vary significantly depending on the system being studied. No single variant of the method works
best for all cases [3] [4].
o Solvation Model: The choice between PBSA and GBSA involves a trade-off. PBSA is generally
more accurate but computationally slower, while GBSA is faster but less accurate [5]. This
explains why both are often reported, as with T-EA.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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